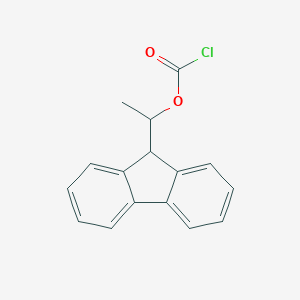

(+)-1-(9-Fluorenyl)ethyl chloroformate

Übersicht

Beschreibung

(+)-1-(9-Fluorenyl)ethyl chloroformate is a highly fluorescent compound commonly used as a chiral derivatizing agent. It is particularly useful in the separation of racemates prior to reversed-phase high-performance liquid chromatography (HPLC) analysis . The compound is known for its ability to form stable derivatives with amino acids, making it a valuable tool in analytical chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process . The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to achieve high efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions: (+)-1-(9-Fluorenyl)ethyl chloroformate primarily undergoes substitution reactions. It reacts with primary and secondary amines to form stable carbamate derivatives. This reaction is widely used in the derivatization of amino acids for analytical purposes .

Common Reagents and Conditions: The common reagents used in reactions with this compound include primary and secondary amines, bases such as pyridine, and solvents like acetone. The reactions are typically carried out at low temperatures to prevent side reactions and to maintain the integrity of the product .

Major Products Formed: The major products formed from reactions with this compound are carbamate derivatives. These derivatives are stable and can be easily analyzed using techniques such as HPLC and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chiral Derivatization

- Pharmaceutical Research

- Biological Studies

-

Quality Control in Industry

- Various industries utilize (+)-FLEC in quality control processes to ensure the purity and consistency of chiral compounds. Its ability to separate enantiomers efficiently makes it an essential tool for maintaining product standards .

Case Study 1: Separation of Amino Acids

A study demonstrated the effectiveness of (+)-FLEC in separating enantiomers of α-hydroxy acids using reversed-phase liquid chromatography. The results indicated a significant improvement in resolution compared to non-derivatized samples, showcasing its utility in analytical chemistry .

Case Study 2: Enantioselective Analysis

In another research effort, (+)-FLEC was utilized to quantify DL-homoalanine-4-yl(methyl)phosphinate enantiomers in biological specimens. The derivatization facilitated sensitive detection via fluorescence, highlighting its application in pharmacokinetic studies .

Comparison of Chiral Derivatizing Agents

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (+)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | High sensitivity; suitable for HPLC |

| (−)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | Enantiomer with similar applications |

| 2,2,2-Trichloroethyl chloroformate | Chloroformate Derivative | More reactive; less selective for amino acids |

| N-(9-Fluorenylmethoxycarbonyl)amino acids | Fluorene-based Derivative | Used for peptide synthesis; different reactivity |

Wirkmechanismus

The mechanism of action of (+)-1-(9-Fluorenyl)ethyl chloroformate involves the formation of a covalent bond with the amino group of the target molecule. This reaction results in the formation of a stable carbamate derivative, which can be easily separated and analyzed. The molecular targets of this compound are primarily amino acids and amines, and the pathways involved include nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

(+)-1-(9-Fluorenyl)ethyl chloroformate is unique in its high fluorescence and stability, which makes it particularly useful for analytical applications. Similar compounds include ethyl chloroformate, methyl chloroformate, and isobutyl chloroformate. these compounds do not offer the same level of fluorescence and stability as this compound, making it a preferred choice for chiral derivatization .

List of Similar Compounds:- Ethyl chloroformate

- Methyl chloroformate

- Isobutyl chloroformate

- (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

Biologische Aktivität

Overview

(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly referred to as (+)-FLEC, is a chiral derivatizing agent primarily utilized in the analytical chemistry domain for the separation of enantiomers, particularly in amino acid analysis. Its molecular formula is C₁₆H₁₃ClO₂, with a molecular weight of 272.73 g/mol. The compound's unique properties stem from its fluorenyl group, which enhances its reactivity and fluorescence capabilities, making it an effective tool for various biological and chemical analyses .

Target of Action

The primary targets of (+)-FLEC are chiral amino acids (AAs). The compound interacts with these targets through a process known as chiral derivatization , where it forms stable derivatives that can be separated based on their different retention times during chromatographic analysis.

Mode of Action

Upon reaction with the amino group of amino acids, (+)-FLEC forms a carbamate bond, resulting in diastereomers that can be distinguished using techniques like High-Performance Liquid Chromatography (HPLC). This alteration in molecular structure not only aids in separation but can also influence the biological activity of the modified compounds .

Biological Implications

While specific biological activities of (+)-FLEC are not extensively documented, its role as a chiral derivatizing agent implies potential effects on the pharmacokinetics and pharmacodynamics of the compounds it modifies. The derivatives formed may exhibit varying interactions with biological targets, which could impact their efficacy and safety profiles in drug development.

Case Studies

-

Chiral Separation Techniques

A study highlighted the use of (+)-FLEC in micellar electrokinetic chromatography coupled with UV-excited fluorescence detection for the chiral analysis of amino acids. The results demonstrated significant improvements in sensitivity and resolution, achieving chiral resolutions between 1.2 and 7.9 for various proteinogenic amino acids . -

Impact on Drug Analysis

Another research effort employed (+)-FLEC to derive L-BMAA (β-N-methylamino-L-alanine), a neurotoxic amino acid, from complex biological samples. The study illustrated how derivatization with (+)-FLEC improved detection limits and specificity for both L- and D-enantiomers, indicating its utility in toxicological assessments .

Comparative Analysis

The following table summarizes structural comparisons between (+)-FLEC and other similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (−)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | Enantiomer of (+)-FLEC; used similarly |

| 2,2,2-Trichloroethyl chloroformate | Chloroformate Derivative | More reactive; less selective for amino acids |

| N-(9-Fluorenylmethoxycarbonyl)amino acids | Fluorene-based Derivative | Used for peptide synthesis; different reactivity |

Safety and Handling

(+)-FLEC is classified as a hazardous material due to its corrosive nature. Proper safety protocols must be followed when handling this compound to prevent adverse reactions during experiments.

Eigenschaften

CAS-Nummer |

107474-79-3 |

|---|---|

Molekularformel |

C16H13ClO2 |

Molekulargewicht |

272.72 g/mol |

IUPAC-Name |

[(1S)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m0/s1 |

InChI-Schlüssel |

SFRVOKMRHPQYGE-JTQLQIEISA-N |

SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

Isomerische SMILES |

C[C@@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

Kanonische SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl |

Piktogramme |

Corrosive |

Synonyme |

1-(9-fluorenyl)ethyl chloroformate FLEC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.